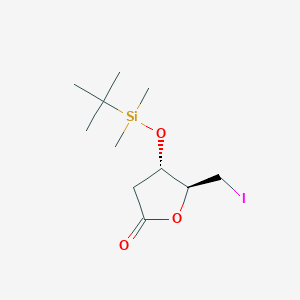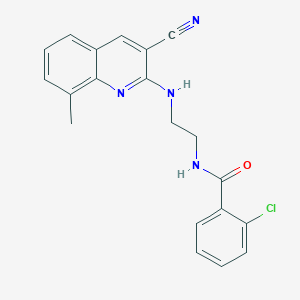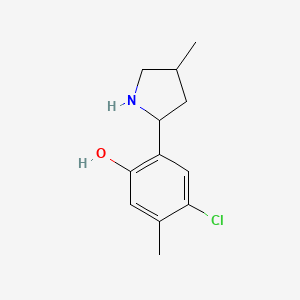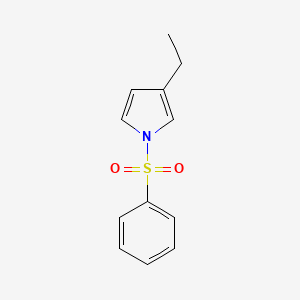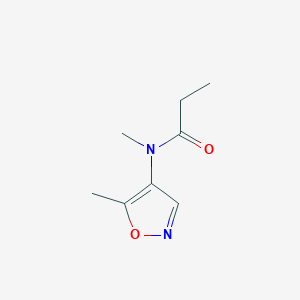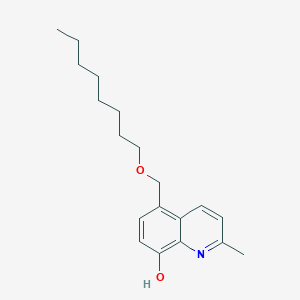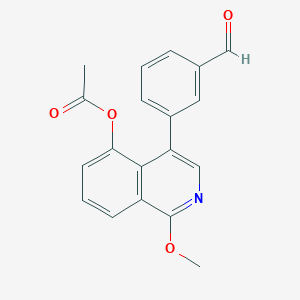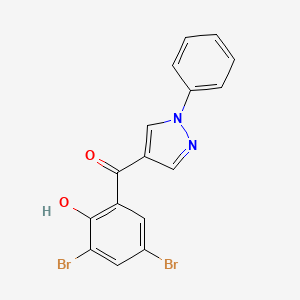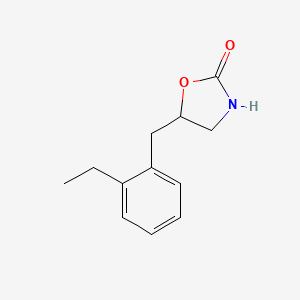
5-((2-Ethylphenyl)methyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethylbenzyl)oxazolidin-2-one is a heterocyclic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound belongs to the oxazolidinone class, which is known for its diverse applications in synthetic organic chemistry and medicinal chemistry . The oxazolidinone ring structure is a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical transformations and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylbenzyl)oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylbenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of 5-(2-Ethylbenzyl)oxazolidin-2-one may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields . Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Ethylbenzyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced amine derivatives, and substituted oxazolidinone compounds .
Aplicaciones Científicas De Investigación
5-(2-Ethylbenzyl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(2-Ethylbenzyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death . This unique mechanism of action makes it effective against multidrug-resistant Gram-positive bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial activity but improved pharmacokinetic properties.
Uniqueness
5-(2-Ethylbenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other oxazolidinones, this compound has a 2-ethylbenzyl group, which may influence its reactivity and interaction with biological targets .
Propiedades
Número CAS |
62825-97-2 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
5-[(2-ethylphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-9-5-3-4-6-10(9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Clave InChI |
NVPGBJBIKHYPLL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CC2CNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
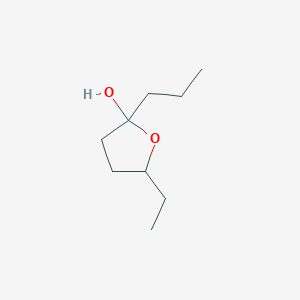
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
